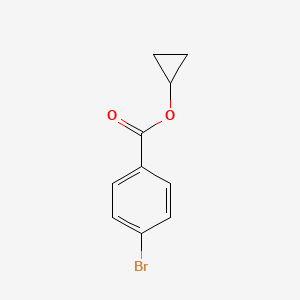

Cyclopropyl 4-bromobenzoate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

cyclopropyl 4-bromobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO2/c11-8-3-1-7(2-4-8)10(12)13-9-5-6-9/h1-4,9H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMGCCOBKICXXSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1OC(=O)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Cyclopropyl 4 Bromobenzoate and Its Derivatives

Direct Esterification and Acylation Approaches

The formation of the ester linkage in cyclopropyl (B3062369) 4-bromobenzoate (B14158574) is typically accomplished through classical condensation reactions between a carboxylic acid derivative and cyclopropanol (B106826). These methods are generally high-yielding and utilize readily available starting materials.

A highly efficient and common method for synthesizing cyclopropyl 4-bromobenzoate is the acylation of cyclopropanol with 4-bromobenzoyl chloride. This reaction, often conducted under Schotten-Baumann conditions, involves the use of a base to neutralize the hydrogen chloride byproduct generated during the reaction. The high reactivity of the acyl chloride allows the reaction to proceed rapidly, often at room temperature.

The general reaction is as follows: 4-Bromobenzoyl chloride + Cyclopropanol → this compound + HCl

A non-nucleophilic base, such as pyridine (B92270) or triethylamine, is typically employed in a suitable aprotic solvent like dichloromethane (B109758) (DCM) or diethyl ether.

| Parameter | Condition | Purpose/Comment |

| Acylating Agent | 4-Bromobenzoyl Chloride | Highly reactive electrophile. |

| Alcohol | Cyclopropanol | The nucleophile providing the cyclopropyl group. |

| Base | Pyridine or Triethylamine | Scavenges the HCl byproduct, driving the reaction forward. |

| Solvent | Dichloromethane (DCM), THF, Diethyl Ether | Aprotic solvent to dissolve reactants. |

| Temperature | 0 °C to Room Temperature | The reaction is typically exothermic and may require initial cooling. |

| Typical Yield | >90% | Generally a high-yielding transformation. |

Beyond the use of acyl chlorides, other intermolecular esterification methods can be employed to synthesize this compound from 4-bromobenzoic acid and cyclopropanol. These methods vary in their reaction conditions and the activating agents required.

Fischer-Speier Esterification : This method involves heating the carboxylic acid and alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is reversible and often requires the removal of water to drive the equilibrium towards the product.

Steglich Esterification : This approach utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). It is a milder method that can be performed at room temperature and is particularly useful for sensitive substrates.

| Method | Reagents | Catalyst/Coupling Agent | Conditions | Advantages | Disadvantages |

| Fischer-Speier | 4-Bromobenzoic acid, Cyclopropanol | H₂SO₄ (catalytic) | Reflux, Water removal | Inexpensive reagents. | Harsh conditions (high temp, strong acid), reversible. |

| Steglich | 4-Bromobenzoic acid, Cyclopropanol | DCC, DMAP (catalytic) | Room Temperature, Anhydrous solvent | Mild conditions, high yield. | Dicyclohexylurea byproduct can be difficult to remove. |

Advanced Cross-Coupling Reactions

The bromine atom on the phenyl ring of this compound is a key functional handle for carbon-carbon bond formation, allowing for the synthesis of more complex derivatives. Modern metal-catalyzed cross-coupling reactions provide powerful tools for this purpose.

Transition metal catalysis, particularly with cobalt and nickel, has emerged as a powerful strategy for constructing new C-C bonds from aryl halides.

Cobalt-catalyzed cross-coupling has become a valuable tool for forming C(sp²)-C(sp³) bonds. rsc.org These reactions can couple aryl halides with organometallic reagents, such as Grignard reagents or organoaluminum compounds. rsc.orgacs.org In the context of synthesizing derivatives, a simple cobalt complex can catalyze the reaction between an aryl bromide and a cyclopropyl Grignard reagent (Cyclopropylmagnesium bromide) to introduce a cyclopropyl group onto an aromatic core. acs.org The mechanism often involves a radical process, allowing for the coupling of a wide range of alkyl and aryl halides. nih.gov This methodology is highly chemoselective and can be performed under mild conditions. rsc.org

| Component | Example | Role in Reaction | Reference |

| Cobalt Precatalyst | CoCl₂, Co(phen)Cl₂ | Forms the active catalytic species. | rsc.org |

| Ligand | 1,10-Phenanthroline (phen), Diamine ligands | Stabilizes the cobalt center and modulates reactivity. | rsc.orgnih.gov |

| Aryl Halide | Aryl Bromide | The electrophilic coupling partner. | rsc.org |

| Organometallic Reagent | Cyclopropylmagnesium bromide | The nucleophilic source of the cyclopropyl group. | acs.org |

| Solvent | THF, Ethereal solvents | Standard solvent for Grignard-type reactions. | acs.org |

A cutting-edge strategy for C-C bond formation is the dual catalytic system involving nickel and a photocatalyst. researchgate.net This cross-electrophile coupling method allows for the reaction between two different electrophiles, such as an aryl bromide and an alkyl bromide, using a reducing agent. researchgate.netnih.gov This approach avoids the need for pre-formed, often sensitive, organometallic nucleophiles. nih.gov

In this system, a photocatalyst (often an iridium complex) absorbs light and enters an excited state. It then reduces a Ni(II) precatalyst to a more reactive Ni(0) or Ni(I) species. This nickel species undergoes oxidative addition with the aryl bromide (e.g., this compound). The second electrophile is separately activated to form a radical, which is then trapped by the arylnickel complex. The final C-C bond is formed through reductive elimination, regenerating the Ni(II) catalyst. This dual catalytic manifold enables the coupling of aryl bromides with a diverse range of partners. researchgate.netresearchgate.net

| Component | Example | Role in Catalytic Cycle | Reference |

| Nickel Precatalyst | NiBr₂·diglyme, NiCl₂ | Forms the active cross-coupling catalyst. | nih.gov |

| Ligand | dtbbpy (4,4′-di-tert-butyl-2,2′-bipyridine) | Stabilizes the nickel center. | researchgate.net |

| Photocatalyst | Ir(ppy)₃, Ru(bpy)₃Cl₂ | Absorbs light to initiate the redox cycle. | researchgate.net |

| Aryl Electrophile | This compound | The primary electrophilic partner. | researchgate.netnih.gov |

| Second Electrophile | Alkyl Bromide | The secondary electrophilic partner. | researchgate.net |

| Reductant | Amine-borane complexes, Alcohols | Stoichiometric reductant to turn over the catalytic cycle. | researchgate.net |

| Solvent | DMA, DMF, Acetonitrile (B52724) | Polar aprotic solvent. | researchgate.net |

Metal-Catalyzed Coupling Strategies

Copper-Catalyzed Enantioselective Transformations

Copper-catalyzed reactions have emerged as a powerful tool for the enantioselective synthesis of cyclopropane (B1198618) derivatives. These methods often involve the transfer of a carbene moiety to an alkene, with the chirality of the product being directed by a chiral ligand coordinated to the copper center.

One prominent approach is the copper-catalyzed enantioselective cyclopropanation of alkenes with diazo compounds. For instance, the reaction of an appropriate alkenyl boronate with trifluorodiazoethane, catalyzed by a copper(I)-bisoxazoline complex, can yield versatile 2-substituted-3-(trifluoromethyl)cyclopropylboronates with a high degree of stereocontrol. nih.govacs.org These cyclopropylboronates are valuable intermediates that can be further functionalized through cross-coupling reactions to introduce the 4-bromobenzoyl group. The general applicability of this methodology to a range of substrates with both electron-donating and electron-withdrawing groups highlights its utility. nih.gov

Another strategy involves the copper-catalyzed desymmetrization of cyclopropenes. This method allows for the synthesis of enantiomerically enriched cyclopropylboronates, including those with a quaternary stereocenter. scispace.comacs.org The resulting cyclopropylcopper intermediate can be trapped with various electrophiles, offering a pathway to highly functionalized cyclopropanes that would be challenging to prepare using other methods. scispace.comacs.org

Furthermore, copper-catalyzed enyne oxidation/cyclopropanation represents a modular approach to cyclopropane derivatives. researchgate.net This process involves the in situ generation of α-oxo copper carbenes, which then participate in the cyclopropanation. Asymmetric variants of this reaction, employing chiral copper catalysts, have been developed to afford enantiomerically enriched products. researchgate.netacs.org

The table below summarizes key findings in copper-catalyzed enantioselective transformations relevant to the synthesis of cyclopropyl derivatives.

| Catalyst System | Reactants | Product Type | Key Features |

| [Cu(NCMe)4]PF6 / tBuBOX | Alkenyl boronate, Trifluorodiazoethane | 2-substituted-3-(trifluoromethyl)cyclopropylboronate | High stereocontrol (e.g., 94:6 dr, 95:5 er for a model substrate). acs.org |

| Chiral Copper(I) Boryl Complex | Cyclopropene, Diboron reagent | Enantioenriched cyclopropylboronates | Desymmetrization of cyclopropenes, allows for quaternary stereocenters. scispace.comacs.org |

| Chiral Copper Catalyst / (R)-(+)-H8-BINOL | Enyne | Cyclopropane-γ-lactams | Enantioselective, good to excellent yields and diastereoselectivity. researchgate.net |

| Cu-catalyst / (S)-BINAP ligand | Alkylidenecyclopropane, B2pin2, Hydroxylamine | Cyclopropane-containing β-aminoalkylboranes | Catalytic asymmetric variant with further transformation possibilities. rsc.org |

Grignard Reagent Mediated Syntheses

Grignard reagents (RMgX) are fundamental organometallic compounds that play a crucial role in the formation of carbon-carbon bonds. Their application in the synthesis of this compound and its derivatives can be approached in several ways.

A direct method involves the cross-coupling of a cyclopropyl Grignard reagent, such as cyclopropylmagnesium bromide, with an appropriate 4-bromobenzoyl derivative. The formation of cyclopropylmagnesium bromide from cyclopropyl bromide and magnesium in an ether solvent is a well-established process. nih.govalfredstate.edu However, the reaction can be influenced by the presence of radical intermediates. nih.gov Cobalt-catalyzed cross-coupling reactions have been shown to be effective for coupling alkyl iodides with cyclopropyl Grignard reagents, a method that could be adapted for the synthesis of derivatives. acs.org

Alternatively, Grignard reagents can be employed in tandem reactions for the synthesis of cyclopropanated molecules. For instance, the alkylation of conjugated esters with an organomagnesium reagent can generate an allylic alcoholate, which can then undergo in-situ cyclopropanation. google.comgoogle.com This approach allows for the construction of the cyclopropane ring and the introduction of other substituents in a one-pot procedure. The use of a tertiary Grignard reagent in conjunction with dibromomethane (B42720) has been shown to be particularly effective for the cyclopropanation step. google.comgoogle.com

The table below outlines the general approaches for utilizing Grignard reagents in the synthesis of cyclopropyl derivatives.

| Reagent | Substrate | Reaction Type | Product |

| Cyclopropylmagnesium bromide | 4-bromobenzoyl derivative (e.g., acid chloride) | Nucleophilic Acyl Substitution | Cyclopropyl 4-bromophenyl ketone |

| Alkyl Grignard reagent | Conjugated ester | Tandem Alkylation-Cyclopropanation | Substituted cyclopropyl carbinol |

| Alkenyl magnesium halide | Saturated ester | Tandem Addition-Cyclopropanation | Substituted cyclopropyl carbinol |

Cyclopropanation Strategies for Derivative Formation

Direct cyclopropanation of a suitable precursor containing the 4-bromobenzoate moiety is a common and effective strategy for synthesizing derivatives.

The Simmons-Smith reaction is a cornerstone of cyclopropanation chemistry, providing a stereospecific method for converting alkenes into cyclopropanes. mdpi.comnih.govnih.gov The reaction utilizes an organozinc carbenoid, typically iodomethylzinc iodide (ICH2ZnI), which is generated in situ from diiodomethane (B129776) and a zinc-copper couple. wikipedia.org The carbenoid adds to the alkene in a concerted fashion, preserving the stereochemistry of the double bond in the cyclopropane product. wikipedia.org

A significant advancement in this area is the Furukawa modification, which employs diethylzinc (B1219324) (Et2Zn) in place of the zinc-copper couple, often leading to improved reactivity and yields. nih.govwikipedia.org This modification is particularly useful for the cyclopropanation of unfunctionalized alkenes. wikipedia.org The Simmons-Smith reaction is generally subject to steric effects, with the cyclopropanation occurring on the less hindered face of the double bond. wikipedia.org However, the presence of a nearby hydroxyl group can direct the cyclopropanation to the same face as the hydroxyl group due to coordination with the zinc reagent. wikipedia.orgorganic-chemistry.org

Metal carbenoids, in general, are more stable and less reactive than free carbenes, allowing for synthetically useful transformations. acsgcipr.orgrsc.org The choice of solvent can also influence the rate of the Simmons-Smith reaction, with less basic solvents generally leading to faster reactions. nih.gov

Achieving high levels of stereoselectivity is crucial in the synthesis of complex molecules. In the context of cyclopropanation, this can be achieved through various strategies. As mentioned, the Simmons-Smith reaction can be directed by hydroxyl groups, providing a powerful tool for diastereoselective synthesis. unl.ptresearchgate.net This has been exploited in the synthesis of natural products where the stereochemistry of an allylic alcohol dictates the facial selectivity of the cyclopropanation. unl.pt

The use of chiral auxiliaries attached to the alkene substrate can also induce high diastereoselectivity in cyclopropanation reactions. unl.pt For example, carbohydrate-derived chiral auxiliaries have been shown to be highly effective. unl.pt

Furthermore, asymmetric cyclopropanation can be achieved using chiral catalysts. While the Simmons-Smith reaction itself is not inherently enantioselective, modifications using chiral ligands or additives can induce enantioselectivity. unl.pt For example, the use of a dioxaborolane derived from N,N,N',N'-tetramethyltartaric acid diamide (B1670390) as a chiral controller in the cyclopropanation of allylic alcohols can produce cyclopropylmethanols with excellent enantioselectivities. unl.pt Biocatalytic strategies, using engineered enzymes, are also emerging as a sustainable method for asymmetric olefin cyclopropanation. acs.org

The following table presents different strategies for achieving stereoselective cyclopropanation.

| Method | Key Feature | Example Application |

| Hydroxyl-directed Simmons-Smith Reaction | Coordination of the zinc carbenoid to a nearby hydroxyl group directs the cyclopropanation. | Synthesis of angular methyl groups on steroid-type skeletons. unl.pt |

| Chiral Auxiliaries | A chiral group covalently attached to the substrate influences the stereochemical outcome. | Carbohydrate-derived auxiliaries for high diastereoselectivity. unl.pt |

| Chiral Catalysts/Ligands | A chiral, non-racemic ligand or additive controls the enantioselectivity of the reaction. | Dioxaborolane ligand for the enantioselective cyclopropanation of allylic alcohols. unl.pt |

| Biocatalysis | Engineered enzymes catalyze the asymmetric cyclopropanation. | Myoglobin-based systems for the cyclopropanation of electron-poor alkenes. acs.org |

Tandem and Cascade Reactions in Derivative Synthesis

The Dieckmann condensation is the intramolecular reaction of a diester to form a β-keto ester. wikipedia.org The reverse reaction, a retro-Dieckmann fragmentation, can be a key step in cascade sequences for the synthesis of functionalized molecules. This fragmentation is often promoted by strain in the starting material. rsc.org

In the context of synthesizing derivatives of this compound, a tandem sequence could be envisioned where a retro-Dieckmann-type fragmentation of a suitable bicyclic precursor generates an intermediate that subsequently undergoes a ring-closing reaction to form a cyclopropane ring. For example, a retro-Dieckmann fragmentation of a strained bicyclic β-ketosulfone or β-ketoester can lead to the formation of functionalized carbocycles. rsc.org

While direct examples leading to this compound are not prevalent in the provided literature, the principle of using a retro-Dieckmann fragmentation to generate a reactive intermediate for subsequent cyclization is a plausible synthetic strategy. For instance, a tandem Michael addition followed by a retro-Dieckmann reaction of a cyclic β-ketoester can lead to polyfunctionalized acyclic derivatives in a one-pot process. semanticscholar.org Such intermediates could then be subjected to intramolecular cyclization to form a cyclopropane ring. Cascade reactions involving a Michael/Michael/cyclopropanation/epimerization sequence have been used to create complex tricyclic systems with high stereocontrol. nih.gov

Intramolecular Cyclization Processes

Intramolecular cyclopropanation reactions typically involve a precursor molecule containing both the functionality that will form the cyclopropane ring and the group to which it will become attached. The reaction is then induced by a reagent or catalyst, leading to the formation of the cyclic product. Several established intramolecular cyclopropanation strategies could theoretically be adapted for the synthesis of this compound and its derivatives.

One common approach involves the use of a precursor containing a leaving group and an activated methylene (B1212753) group. In a hypothetical scenario for the synthesis of a derivative, a diester with a 4-bromobenzoyl moiety could undergo a base-mediated intramolecular cyclization. The base would deprotonate the carbon alpha to the two ester groups, creating a nucleophile that then displaces a leaving group within the same molecule to form the cyclopropane ring.

Another well-established method is the intramolecular cyclopropanation of diazo compounds. For instance, an allylic diazoacetate could be catalytically decomposed to generate a carbene, which then undergoes an intramolecular addition to a double bond to form a bicyclic system containing a cyclopropane ring. While not directly yielding this compound, this highlights a powerful intramolecular cyclopropanation technique. Research has shown that engineered myoglobin (B1173299) biocatalysts can execute asymmetric intramolecular cyclopropanations of allyl diazoacetate substrates, yielding cyclopropane-fused γ-lactones with high enantiomeric excess. rochester.edu

Photoredox catalysis has also emerged as a mild and efficient method for intramolecular cyclopropanation. This technique can be applied to the cyclization of alkenes with α-bromo-β-keto esters in an aqueous medium. advanceseng.com The reaction proceeds through a sequential process involving intramolecular radical addition under visible light irradiation, followed by cyclization to form the cyclopropane ring.

Furthermore, the intramolecular cyclopropanation of unsaturated terminal epoxides provides an efficient route to fused carbocycles containing a cyclopropane ring. organic-chemistry.org This method, induced by a lithium amide, demonstrates the versatility of intramolecular approaches in constructing complex cyclic systems.

Below is a generalized data table illustrating typical conditions for intramolecular cyclopropanation reactions that could be conceptually applied to precursors of cyclopropyl benzoates. It is important to note that these are representative examples and not specific to the synthesis of this compound itself.

| Precursor Type | Catalyst/Reagent | Solvent | Temperature (°C) | Yield (%) |

| Allyl Diazoacetate | Engineered Myoglobin | Phosphate Buffer | Room Temperature | High |

| α-Bromo-β-keto Ester with Alkene | Photoredox Catalyst (e.g., Ir or Ru complex) | Aqueous Medium | Room Temperature | Moderate to High |

| Unsaturated Terminal Epoxide | Lithium Amide (e.g., LTMP) | t-BuOMe | 0 to Room Temperature | High |

| Unsaturated β-keto Ester | I₂, Et₃N, Lewis Acid (e.g., Mg(ClO₄)₂) | Dichloromethane | Varies | Moderate to Good |

This table presents generalized data from various intramolecular cyclopropanation studies and does not represent specific results for the synthesis of this compound.

The development of novel catalysts, including engineered enzymes and photoredox systems, continues to expand the scope and applicability of intramolecular cyclization processes for the synthesis of complex cyclopropane-containing molecules. rochester.edunih.gov These advancements may pave the way for the efficient and stereoselective synthesis of this compound and its derivatives through intramolecular routes in the future.

Spectroscopic and Crystallographic Characterization of Cyclopropyl 4 Bromobenzoate and Analogs

X-ray Crystallography for Structural Elucidation

X-ray crystallography stands as the definitive method for the unambiguous determination of the three-dimensional structure of molecules in the solid state. For derivatives of Cyclopropyl (B3062369) 4-bromobenzoate (B14158574), this technique provides precise data on bond lengths, bond angles, and torsion angles, which collectively define the molecular conformation. The heavy bromine atom present in the structure is particularly advantageous for crystallographic analysis, as it simplifies the process of solving the crystal structure through methods like Patterson synthesis or direct methods.

Single-crystal X-ray diffraction is a powerful tool for determining the absolute configuration of chiral molecules. nih.gov When an enantiomerically pure chiral compound crystallizes, it does so in a non-centrosymmetric space group. ed.ac.uk The determination of its absolute structure, and thus the absolute configuration of the molecule, is made possible by the phenomenon of anomalous dispersion. rsc.org

This effect is particularly pronounced when a heavy atom, such as bromine, is present in the structure. The 4-bromobenzoate group is often intentionally introduced into a chiral molecule of unknown stereochemistry (e.g., a natural product alcohol) to facilitate this process. rsc.org The heavy bromine atom acts as a strong anomalous scatterer, making the differences in intensity between Friedel pairs (reflections hkl and -h-k-l) more significant and readily measurable. The analysis of these differences allows for the confident assignment of the absolute stereochemistry, often expressed by the Flack parameter, which should refine to a value near zero for the correct enantiomer. ed.ac.ukrsc.org Co-crystallization with a chiral chaperone is another emerging technique to induce crystallization and determine the absolute configuration of otherwise difficult-to-crystallize molecules. nih.gov

The crystal packing of Cyclopropyl 4-bromobenzoate and its analogs is governed by a variety of non-covalent interactions that dictate the supramolecular architecture.

Halogen Bonding: A key interaction in the crystal lattice of bromo-aromatic compounds is halogen bonding. This occurs when an electrophilic region on the halogen atom, known as a σ-hole, interacts with a nucleophilic region on an adjacent molecule. nih.gov In the case of 4-bromobenzoate esters, the bromine atom can act as a halogen bond donor, interacting with an electron-rich atom, most commonly the carbonyl oxygen of a neighboring molecule. researchgate.netresearchgate.net This C−Br···O=C interaction is highly directional, with the angle approaching 180°, and plays a crucial role in the formation of molecular chains or sheets. nih.gov The strength of this interaction is comparable to that of conventional hydrogen bonds. acs.org

π-π Stacking: The presence of the aromatic benzene (B151609) ring allows for potential π-π stacking interactions between adjacent molecules. These interactions can occur in either a face-to-face or an offset (displaced) arrangement, contributing to the cohesive energy of the crystal.

A summary of typical intermolecular interactions observed in the crystal structures of 4-bromobenzoate analogs is presented below.

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Significance |

| Halogen Bond | C−Br | O=C | 3.0 - 3.4 researchgate.net | Major directional force in crystal packing |

| Hydrogen Bond | C(aromatic)−H | O=C | 2.4 - 2.8 (H···O) | Stabilizes molecular layers |

| Hydrogen Bond | C(cyclopropyl)−H | O=C | 2.5 - 2.9 (H···O) | Contributes to lattice energy |

| π-π Stacking | Benzene Ring Centroid | Benzene Ring Centroid | 3.5 - 4.0 | Contributes to packing efficiency |

Analysis of the crystal structure provides critical data on molecular geometry. In 4-bromobenzoate esters, the ester group is often nearly coplanar with the benzene ring. The degree of planarity is quantified by the torsion angle between the plane of the phenyl ring and the plane of the carboxylate group. A smaller torsion angle allows for more effective conjugative overlap between the π-system of the aromatic ring and the carbonyl group. This delocalization of electron density influences the C-C and C-O bond lengths within the benzoate (B1203000) moiety and can affect the chemical reactivity of the molecule. The planarity of the molecule is a balance between the stabilizing effect of conjugation and the destabilizing steric repulsions that may exist in the crystal lattice.

Advanced Spectroscopic Analysis Techniques (e.g., NMR, HRMS)

Spectroscopic techniques provide detailed information about the molecular structure and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the structure of this compound.

In the ¹H NMR spectrum, the aromatic protons typically appear as two distinct doublets in the downfield region (around 7.5-8.0 ppm), characteristic of a 1,4-disubstituted benzene ring. The cyclopropyl group gives rise to more complex, shielded multiplets in the upfield region (typically 0.8-1.5 ppm for the CH₂ protons and 3.5-4.5 ppm for the CH proton adjacent to the oxygen).

The ¹³C NMR spectrum provides information on each unique carbon environment. The carbonyl carbon of the ester is observed significantly downfield (~165 ppm). The aromatic carbons show distinct signals, with the carbon attached to the bromine (ipso-carbon) being identifiable, as well as the other aromatic carbons. The carbons of the cyclopropyl ring appear at high field.

High-Resolution Mass Spectrometry (HRMS): HRMS is used to determine the exact mass of the molecule, which in turn confirms its elemental composition. For this compound (C₁₀H₉BrO₂), HRMS would detect the molecular ion peak and confirm its mass with high accuracy (e.g., within 5 ppm). A key feature in the mass spectrum is the isotopic pattern of the molecular ion, which will show two peaks of nearly equal intensity (M+ and M+2) separated by two mass units, a characteristic signature of the presence of a single bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes).

Below is a table of predicted NMR chemical shifts for this compound.

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic H (ortho to C=O) | ~7.90 | Doublet | 2H |

| Aromatic H (ortho to Br) | ~7.65 | Doublet | 2H |

| Cyclopropyl CH-O | ~4.30 | Multiplet | 1H |

| Cyclopropyl CH₂ | ~1.00 - 1.20 | Multiplet | 4H |

| ¹³C NMR | Predicted Chemical Shift (ppm) |

| Carbonyl C=O | ~165.0 |

| Aromatic C (ipso to C=O) | ~129.5 |

| Aromatic CH (ortho to C=O) | ~131.5 |

| Aromatic CH (ortho to Br) | ~132.0 |

| Aromatic C (ipso to Br) | ~128.0 |

| Cyclopropyl CH-O | ~65.0 |

| Cyclopropyl CH₂ | ~10.0 |

Chromatographic and Separation Methodologies for Purity Assessment

The purity of this compound is critical for its application and is typically assessed using chromatographic techniques.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the most common method for analyzing benzoate derivatives. njlabs.comresearchgate.net The technique separates compounds based on their polarity. A nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic or acetic acid) to ensure the analyte is in a neutral form. chromatographytoday.commyfoodresearch.com The purity of a sample is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram.

Gas Chromatography (GC): GC is another effective method for purity assessment, particularly given the volatility of the ester. gcms.cz The sample is vaporized and passed through a column with a stationary phase. Separation occurs based on the compound's boiling point and its interaction with the stationary phase. When coupled with a mass spectrometer (GC-MS), this technique not only provides purity information but also confirms the identity of the main component and any impurities by their mass spectra.

Typical conditions for the HPLC analysis of benzoate esters are outlined in the table below.

| Parameter | Condition |

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile : Water (e.g., 70:30 v/v) with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm researchgate.net |

| Column Temperature | 25-40 °C |

Computational and Theoretical Studies on Cyclopropyl 4 Bromobenzoate Systems

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, enabling the prediction of molecular behavior from the first principles of quantum mechanics. These calculations can be broadly categorized by their level of theory, which determines their accuracy and computational cost.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and efficiency, making it particularly well-suited for elucidating complex reaction mechanisms. pku.edu.cnnih.gov In the context of Cyclopropyl (B3062369) 4-bromobenzoate (B14158574), DFT could be employed to study various potential reactions, such as its synthesis, hydrolysis, or participation in cross-coupling reactions at the carbon-bromine bond.

By mapping the potential energy surface of a reaction, DFT calculations can identify the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. pku.edu.cn The energy difference between the reactants and the transition state determines the activation energy, which is a key factor in predicting reaction rates. pku.edu.cn For instance, a DFT study on the hydrolysis of Cyclopropyl 4-bromobenzoate would involve calculating the Gibbs free energies of the ester, the tetrahedral intermediate, and the final products (cyclopropanol and 4-bromobenzoic acid), as well as the transition states for the nucleophilic attack and proton transfer steps. whiterose.ac.uk This would clarify whether the reaction proceeds through a concerted or stepwise mechanism. pku.edu.cn Furthermore, reactivity descriptors derived from DFT, such as Fukui functions, can predict the most reactive sites within the molecule for electrophilic or nucleophilic attack. mdpi.commdpi.com

Illustrative Data Table: Hypothetical DFT-Calculated Energies for a Reaction Step

This table illustrates the type of data that would be generated from a DFT study on a hypothetical reaction involving this compound. The values are for demonstrative purposes only.

| Species | Electronic Energy (Hartree) | Gibbs Free Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |

| Reactant Complex | -2850.12345 | 0.0 | 0.0 |

| Transition State | -2850.09876 | 15.5 | 15.5 |

| Product Complex | -2850.14567 | -13.9 | -13.9 |

For situations requiring benchmark-quality accuracy, high-level ab initio methods such as Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)) are the gold standard. chemrxiv.orgnih.gov While computationally intensive, these methods are invaluable for obtaining highly accurate energies for specific points on a potential energy surface, such as the relative energies of different molecular conformations or isomers. nih.gov

In the study of this compound, CCSD(T) calculations could be used to precisely determine the rotational barrier around the ester C-O bond or the energy difference between various conformers. These high-accuracy single-point energy calculations are often performed on geometries optimized at a less expensive level of theory, like DFT. chemrxiv.org The results from CCSD(T) can also serve as a benchmark to validate the accuracy of a chosen DFT functional for a particular system, ensuring that the more extensive mechanistic explorations are reliable. chemrxiv.org

Illustrative Data Table: Hypothetical CCSD(T) Conformational Energy Analysis

This table provides an example of how CCSD(T) results would be presented to compare the stability of different conformers of this compound. The values are illustrative.

| Conformer | Optimization Method | CCSD(T) Energy (Hartree) | Relative Energy (kcal/mol) |

| Conformer A (Global Minimum) | B3LYP/6-311G(d,p) | -2849.54321 | 0.00 |

| Conformer B | B3LYP/6-311G(d,p) | -2849.53987 | 2.10 |

| Conformer C | B3LYP/6-311G(d,p) | -2849.53812 | 3.20 |

Analysis of Electronic Structure and Bonding

Beyond calculating energies and geometries, computational methods offer deep insights into the nature of chemical bonds and the distribution of electrons within a molecule.

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for partitioning a molecule's electron density to define atoms and the chemical bonds between them. wikipedia.orgamercrystalassn.org This analysis is based on the topology of the electron density, ρ(r). Critical points in the electron density, where the gradient is zero, are located and characterized to reveal the molecular structure. wikipedia.org

For this compound, a QTAIM analysis would identify bond critical points (BCPs) for every covalent bond. The properties at these BCPs, such as the electron density (ρ) and its Laplacian (∇²ρ), provide quantitative measures of bond strength and type. For example, the C-C bonds within the strained cyclopropyl ring would be expected to have curved bond paths, and the values of ρ and ∇²ρ at their BCPs would differ significantly from those of the less-strained C-C bonds in the benzene (B151609) ring. The C-Br and C=O bonds could be characterized as polar covalent based on these topological parameters. researchgate.net

Natural Bond Orbital (NBO) analysis is a powerful tool for translating the complex results of a quantum chemical calculation into the familiar language of Lewis structures, including lone pairs, bonds, and antibonds. wikipedia.orgnctu.edu.tw It provides a localized picture of bonding and allows for the quantitative analysis of delocalization and hyperconjugative interactions. wikipedia.orgijnc.ir

Illustrative Data Table: Hypothetical NBO Analysis of Donor-Acceptor Interactions

This table exemplifies the output of an NBO analysis, showing key electronic interactions within this compound. The interactions and energies are hypothetical.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

| LP (O-ester) | π* (C=O) | 45.8 | n → π |

| π (C=C, phenyl) | π (C=O) | 5.2 | π → π |

| σ (C-C, cyclopropyl) | σ (C-O, ester) | 2.1 | σ → σ |

| LP (Br) | σ (C-C, phenyl) | 1.5 | n → σ* |

Energy Decomposition Analysis (EDA) is a method used to dissect the total interaction energy between two or more molecular fragments into physically meaningful components. escholarship.orgsemanticscholar.org This allows for a detailed understanding of the nature of the chemical bond or intermolecular interaction. Common components include electrostatic interaction, Pauli repulsion (steric effects), orbital interaction (covalent/charge-transfer), and dispersion forces. semanticscholar.orgrsc.org

To apply EDA to this compound, one would first partition the molecule into fragments. A logical choice would be the cyclopropoxy group and the 4-bromobenzoyl group. The EDA would then calculate the interaction energy between these two fragments and break it down into its constituent parts. This would quantitatively reveal, for example, the relative contributions of the electrostatic attraction between the partially positive carbonyl carbon and the partially negative ester oxygen, versus the covalent contribution from orbital interactions that form the ester bond. benthamopen.com Such an analysis provides a nuanced picture of the bonding forces holding the molecule together. escholarship.org

Modeling Reaction Pathways and Intermediates of this compound Systems

The study of reaction mechanisms involving this compound heavily relies on computational and theoretical chemistry to model the transient species and intricate reaction pathways that are often difficult to observe experimentally. The presence of the cyclopropyl group in close proximity to the reactive center gives rise to complex rearrangements and the formation of non-classical intermediates. Theoretical studies, primarily using density functional theory (DFT) and ab initio methods, have been instrumental in elucidating the potential energy surfaces, characterizing transition states, and predicting the stability of various intermediates. These computational approaches allow for a detailed understanding of the carbocationic and radical pathways that govern the reactivity of this compound and related systems.

Carbocationic Pathways

The solvolysis of this compound is expected to proceed through a carbocationic pathway, initiated by the departure of the 4-bromobenzoate leaving group. This process generates a cyclopropylcarbinyl cation, a well-studied and highly debated non-classical carbocation. Computational studies on the parent cyclopropylcarbinyl cation (C₄H₇⁺) have provided deep insights into its structure, stability, and facile rearrangements.

High-level ab initio calculations, such as Coupled Cluster with Single, Double, and perturbative Triple excitations (CCSD(T)), have been employed to investigate the potential energy surface of C₄H₇⁺. These studies reveal a complex landscape with multiple minima corresponding to different conformations of the cyclopropylcarbinyl cation and its rearranged isomers, the cyclobutyl and homoallyl cations. The stability of the cyclopropylcarbinyl cation is attributed to the interaction between the vacant p-orbital of the carbocation and the bent Walsh orbitals of the cyclopropane (B1198618) ring, leading to significant charge delocalization.

Computational models have shown that the bisected conformation of the cyclopropylcarbinyl cation, where the vacant p-orbital is aligned with the plane of the cyclopropane ring, is the most stable arrangement. This conformation allows for maximum overlap and delocalization of electron density from the cyclopropyl ring to the cationic center. The energy barriers for the interconversion between different conformers and for the rearrangement to other cationic species are typically low, making these processes highly facile.

The rearrangement of the cyclopropylcarbinyl cation to the more stable cyclobutyl and homoallyl cations is a key feature of its chemistry. Computational studies have mapped out the transition states for these rearrangements, providing activation energies and reaction pathways. For instance, the ring expansion to a cyclobutyl cation and the ring opening to a homoallyl cation are typically predicted to have low activation barriers, explaining the mixture of products often observed in reactions involving cyclopropylcarbinyl intermediates.

| Intermediate/Transition State | Method | Relative Energy (kcal/mol) |

|---|---|---|

| Cyclopropylcarbinyl Cation (Bisected) | CCSD(T) | 0.0 |

| Cyclopropylcarbinyl Cation (Perpendicular) | CCSD(T) | +15.2 |

| Transition State (Cyclopropylcarbinyl -> Cyclobutyl) | B3LYP/6-31G(d) | +3.5 |

| Cyclobutyl Cation | CCSD(T) | -5.0 |

| Transition State (Cyclopropylcarbinyl -> Homoallyl) | B3LYP/6-31G(d) | +4.2 |

| Homoallyl Cation | CCSD(T) | -10.1 |

Note: The data in this table is illustrative and based on computational studies of the parent cyclopropylcarbinyl cation. The actual energies for the cation derived from this compound may vary.

Radical Intermediates

In addition to carbocationic pathways, reactions involving this compound can also proceed through radical intermediates, particularly under conditions that favor homolytic cleavage of the carbon-oxygen bond. The resulting cyclopropylcarbinyl radical is a fascinating species that, like its cationic counterpart, exhibits interesting structural and reactive properties.

Computational studies, often employing DFT methods such as B3LYP, have been used to investigate the structure and stability of the cyclopropylcarbinyl radical. Similar to the cation, the radical's stability is influenced by the interaction of the singly occupied molecular orbital (SOMO) with the orbitals of the cyclopropane ring. The preferred conformation is again the bisected geometry, which allows for effective delocalization of the unpaired electron. acs.org

A key reaction of the cyclopropylcarbinyl radical is its rapid ring-opening to form the homoallyl radical. acs.org This rearrangement is an extremely fast unimolecular process and is often used as a "radical clock" to calibrate the rates of other radical reactions. Computational studies have been crucial in determining the rate constant and activation energy for this ring-opening reaction. These calculations have shown that the barrier for the rearrangement is very low, consistent with the high rates observed experimentally.

The table below presents calculated activation energies for the ring-opening of the cyclopropylcarbinyl radical, highlighting the influence of the computational method on the results.

| Computational Method | Basis Set | Activation Energy (kcal/mol) |

|---|---|---|

| UHF | STO-3G | 21.6 |

| MINDO/3 | - | 12.5 |

| G2 | - | 7.9 |

| B3LYP | 6-31G(d) | 5.8 |

Note: This data is for the parent cyclopropylcarbinyl radical and serves as a model for the radical derived from this compound.

The presence of the 4-bromobenzoate group could influence the formation and reactivity of the radical intermediate. For instance, in photochemical reactions, the ester group could act as a chromophore, facilitating the homolytic cleavage of the C-O bond upon absorption of light. Computational modeling can help to predict the photochemical properties and the subsequent radical reaction pathways of this compound.

Applications and Broader Synthetic Utility in Academic Research

Building Block for Complex Molecular Architectures

Cyclopropyl (B3062369) 4-bromobenzoate (B14158574) has not been identified as a significant building block for the construction of complex molecular architectures in the reviewed literature.

Introduction of Strained Carbocycles

There is no evidence to suggest that cyclopropyl 4-bromobenzoate is employed as a reagent for the specific purpose of introducing strained carbocycles into molecules. While the cyclopropyl group itself is a strained carbocycle, the ester functionality in this compound does not lend itself to direct transfer of the cyclopropyl moiety in a manner that would be synthetically useful for this purpose.

Development of Novel Synthetic Methodologies

A review of the literature indicates that this compound has not been a focal point in the development of novel synthetic methodologies. The reactivity of the aryl bromide moiety could potentially be exploited in cross-coupling reactions, and the cyclopropyl ester could undergo hydrolysis or other transformations. However, there are no prominent examples of new synthetic methods being developed around this specific compound.

Analog Development in Chemical Biology Research (General Cyclopropyl-containing compounds)

While there is no specific information on this compound in analog development, the cyclopropyl group, in general, is a highly valued motif in medicinal chemistry and chemical biology. Its incorporation into drug candidates can lead to significant improvements in their pharmacological profiles.

The rigid, three-dimensional nature of the cyclopropyl ring can serve as a conformational constraint, locking a molecule into a bioactive conformation and thereby enhancing its binding affinity to a biological target. Furthermore, the unique electronic properties of the cyclopropyl group can influence the metabolic stability of a drug. The replacement of more metabolically labile groups, such as gem-dimethyl or isopropyl groups, with a cyclopropyl ring can block sites of oxidation by cytochrome P450 enzymes, leading to an increased half-life of the drug in the body.

Q & A

Basic: What are the common synthetic routes for preparing cyclopropyl 4-bromobenzoate, and how are intermediates characterized?

Answer:

this compound is typically synthesized via esterification between 4-bromobenzoic acid and a cyclopropanol derivative. A standard method involves activating the carboxylic acid group of 4-bromobenzoic acid using coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in anhydrous dichloromethane or THF. The reaction is catalyzed by DMAP (4-dimethylaminopyridine) to enhance nucleophilic attack by cyclopropanol.

Characterization:

- NMR Spectroscopy (¹H, ¹³C, and DEPT-135) confirms ester bond formation and cyclopropyl ring integrity.

- X-ray Diffraction (XRD) resolves crystal packing and molecular geometry, critical for understanding solid-state reactivity .

- Mass Spectrometry (HRMS) validates molecular weight and purity.

Advanced: How do polymorphs of this compound exhibit divergent mechanical behaviors, and what structural factors drive these differences?

Answer:

Polymorphs of this compound display plasticity, elasticity, or brittleness depending on intermolecular interactions and crystal packing. For example:

- Plastic deformation arises from slip planes facilitated by weak van der Waals interactions between bromobenzene moieties.

- Elasticity is linked to hydrogen-bonded networks (e.g., C–H⋯O interactions) that allow reversible distortion.

- Brittleness occurs in tightly packed polymorphs with rigid π-stacking, as observed in XRD studies .

Methodological Insight: - Nanomechanical Testing (nanoindentation) quantifies Young’s modulus and hardness.

- DFT Calculations model energy barriers for molecular motion (e.g., cyclopropyl rotation) and predict mechanical responses .

Basic: What spectroscopic techniques are optimal for analyzing the dynamic behavior of the cyclopropyl group in solution and solid states?

Answer:

- Solid-State ¹³C NMR Relaxation (T1): Measures rotational dynamics of the cyclopropyl ring. Short T1 values indicate rapid motion, while longer values suggest restricted rotation due to crystal packing .

- Variable-Temperature XRD: Captures thermal expansion coefficients and disorder parameters, revealing conformational flexibility.

- IR Spectroscopy: Identifies strain-induced vibrational modes in the cyclopropane ring (e.g., C–C stretching at ~1000 cm⁻¹).

Advanced: How can computational methods (e.g., DFT) predict the metabolic stability of cyclopropyl-containing analogs in drug design?

Answer:

Density Functional Theory (DFT) calculates:

- Electrostatic Potential Surfaces: Predicts sites of cytochrome P450-mediated oxidation. Cyclopropyl’s high ring strain increases susceptibility to epoxidation.

- Energy Barriers for Ring-Opening Reactions: Models metabolic degradation pathways (e.g., acid-catalyzed hydrolysis).

- Solvation Free Energy: Estimates bioavailability by correlating with logP values. Studies show cyclopropyl groups reduce plasma clearance by ~30% compared to linear alkanes .

Basic: What safety protocols are recommended for handling 4-bromobenzoic acid precursors?

Answer:

- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles.

- Ventilation: Use fume hoods to avoid inhalation of brominated vapor (TLV: 0.1 ppm).

- Spill Management: Neutralize with sodium bicarbonate and adsorb using vermiculite.

- Storage: Keep in amber glass at 2–8°C, away from oxidizers (e.g., HNO₃) .

Advanced: How does cyclopropyl substitution influence the pharmacokinetics of brominated aromatic esters?

Answer:

- Lipid Solubility: Cyclopropyl’s sp²-hybridized carbons increase logP by ~0.5 units, enhancing blood-brain barrier penetration .

- Metabolic Stability: The ring’s strain energy (~27 kcal/mol) slows esterase-mediated hydrolysis, extending half-life (t₁/₂) by 2–3× compared to non-cyclopropyl analogs.

- Receptor Binding: Conformational restriction improves affinity for targets like G-protein-coupled receptors (GPCRs) by reducing entropic penalties .

Advanced: What strategies resolve contradictions in crystallographic disorder data for cyclopropyl-containing compounds?

Answer:

- High-Resolution XRD at 100 K: Minimizes thermal motion artifacts, resolving disordered cyclopropyl positions.

- Multipole Refinement: Models electron density distortions caused by dynamic motion.

- Complementary Techniques: Pair XRD with solid-state NMR to differentiate static disorder (fixed defects) from dynamic motion (time-averaged positions) .

Basic: How is the purity of this compound validated before biological testing?

Answer:

- HPLC-UV/ELS: Purity ≥95% confirmed via reverse-phase C18 column (acetonitrile/water gradient).

- Elemental Analysis: Matches theoretical C, H, Br content (±0.3%).

- Thermogravimetric Analysis (TGA): Detects solvent residues (<0.1% weight loss below 150°C).

Advanced: Can mechanochemical synthesis replace traditional solution-phase methods for cyclopropyl ester derivatives?

Answer:

Yes. Ball-milling 4-bromobenzoic acid with cyclopropanol in the presence of K₂CO₃ yields this compound in 85% yield (vs. 72% in solution). Advantages:

- Solvent-Free: Reduces waste and purification steps.

- Scalability: Achieves gram-scale synthesis with consistent PXRD patterns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.